molecular formula C21H32N6O B10989823 N-cycloheptyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

N-cycloheptyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

Cat. No.: B10989823
M. Wt: 384.5 g/mol
InChI Key: UKXCBZOPIWEPPL-UHFFFAOYSA-N
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Description

N-cycloheptyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core fused to a piperidine ring. The molecule is substituted at the piperidine-4-position with a cycloheptyl carboxamide group and at the triazolo-pyridazine 3-position with an isopropyl moiety. Key analogs and derivatives highlight the importance of substituent modifications on pharmacological activity .

Properties

Molecular Formula

C21H32N6O

Molecular Weight

384.5 g/mol

IUPAC Name

N-cycloheptyl-1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

InChI

InChI=1S/C21H32N6O/c1-15(2)20-24-23-18-9-10-19(25-27(18)20)26-13-11-16(12-14-26)21(28)22-17-7-5-3-4-6-8-17/h9-10,15-17H,3-8,11-14H2,1-2H3,(H,22,28)

InChI Key

UKXCBZOPIWEPPL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NC4CCCCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Triazolopyridazine Core: The synthesis begins with the preparation of the triazolopyridazine core. This can be achieved through the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions.

    Introduction of the Piperidine Carboxamide Group: The next step involves the introduction of the piperidine ring. This is usually done through nucleophilic substitution reactions where the triazolopyridazine intermediate reacts with piperidine derivatives.

    Cycloheptyl Group Addition: Finally, the cycloheptyl group is introduced via alkylation reactions, often using cycloheptyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the triazolopyridazine core or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-cycloheptyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving the central nervous system.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N-cycloheptyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity or block receptor signaling pathways, resulting in therapeutic outcomes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Scaffold Modifications

The [1,2,4]triazolo[4,3-b]pyridazine scaffold is shared among several pharmacologically active compounds. Modifications to this core, particularly at the 3- and 6-positions, significantly influence target specificity:

  • Piperidine-4-carboxamide : The cycloheptyl carboxamide distinguishes it from analogs such as 1-(3-isopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxylic acid (compound 24 in ), where the carboxylic acid may limit bioavailability due to ionization .

Substituent-Driven Target Specificity

Compound Name Key Substituents Biological Target Activity/Findings Source
Target Compound 3-isopropyl, cycloheptyl carboxamide Undetermined* Structural similarity suggests bromodomain or ion channel modulation potential
N-(4-Chlorobenzyl)-1-[3-(propan-2-yl)... 4-chlorobenzyl carboxamide Undetermined Enhanced aromatic interactions may improve binding to hydrophobic pockets
AZD5153 3-methoxy, piperidyl-phenoxyethyl BRD4 bromodomain Bivalent inhibitor with nanomolar affinity; clinical relevance in oncology
Lin28-1632 (C1632) N-methyl-N-phenylacetamide Lin28/let-7 interaction Blocks RNA-protein binding; antitumor effects in vitro/in vivo
7a () m-tolyl, N-(2-(diethylamino)ethyl) carboxamide CatSper channels NMR-confirmed structure; potential male contraceptive candidate

* No direct functional data for the target compound exists in the provided evidence; inferences are based on structural analogs.

Pharmacokinetic and Physicochemical Properties

  • Solubility : The carboxamide group improves aqueous solubility relative to carboxylic acid derivatives (e.g., compound 24 in ) but may still require formulation optimization for oral delivery .

Biological Activity

N-cycloheptyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features a cycloheptyl group, a piperidine ring, and a triazolopyridazine moiety. Its structural complexity is conducive to various biological interactions. The presence of the propan-2-yl group enhances lipophilicity, which may improve bioavailability and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multiple synthetic steps. Advanced techniques such as continuous flow reactors are employed to enhance efficiency and scalability while minimizing by-products.

Anti-inflammatory and Analgesic Properties

Preliminary studies indicate that this compound exhibits significant anti-inflammatory and analgesic properties. Its mechanism of action likely involves modulation of specific receptors or enzymes that influence downstream signaling pathways critical for therapeutic effects.

Cytotoxicity Studies

In vitro evaluations have demonstrated the compound's cytotoxicity against various cancer cell lines. For instance, derivatives of triazolo-pyridazine were found to inhibit c-Met kinase activity effectively. One promising derivative exhibited IC50 values of 1.06 ± 0.16 µM against A549 cells, indicating substantial cytotoxic effects .

The biological effects of this compound are primarily mediated through its interaction with specific molecular targets such as enzymes or receptors. This binding can modulate their activity and potentially impact pathways related to diseases like cancer or inflammation.

Comparative Analysis

A comparison with structurally similar compounds reveals the unique pharmacological properties of this compound:

Compound NameStructural FeaturesBiological Activity
1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-7-yl]-n-cyclopropylbenzamideContains trifluoromethyl instead of propan-2-ylPotential kinase inhibitor
7-[2-methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridinFeatures oxadiazole groupInvestigated for anti-cancer properties
3-[3-(2-acetamidopropan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin]-n-cyclopropylbenzamideAcetamido group presentExplored for neuroprotective effects

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